7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Beschreibung
The compound 7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a highly complex polycyclic molecule featuring a diazaheptacyclic core substituted with two tricosan-12-yl alkyl chains. Its structure is characterized by multiple fused rings, including bicyclic and tricyclic moieties, which confer significant rigidity and stereochemical complexity. While detailed experimental data for this specific compound are scarce in publicly available literature, its structural analogs provide insights into its likely physicochemical and functional properties .
Eigenschaften
IUPAC Name |
7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H102N2O4/c1-5-9-13-17-21-25-29-33-37-41-53(42-38-34-30-26-22-18-14-10-6-2)71-67(73)59-49-45-55-57-47-51-61-66-62(52-48-58(64(57)66)56-46-50-60(68(71)74)65(59)63(55)56)70(76)72(69(61)75)54(43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h45-54H,5-44H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCMIOPGMDWPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCCCCCCC)CCCCCCCCCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H102N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-undecyldodecyl)perylene-3,4:9,10-bisdicarbimide typically involves the reaction of perylene-3,4:9,10-tetracarboxylic dianhydride with 1-undecyldodecylamine. The reaction is usually carried out in a solvent such as dimethylformamide or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-Bis(1-undecyldodecyl)perylene-3,4:9,10-bisdicarbimide can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the alkyl chains can be modified or replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Perylene-3,4:9,10-tetracarboxylic acid derivatives.
Reduction: Reduced perylene diimide derivatives.
Substitution: Alkyl-substituted perylene diimide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Bis(1-undecyldodecyl)perylene-3,4:9,10-bisdicarbimide is used in the development of organic semiconductors due to its excellent electron-accepting properties. It is also employed in the study of π-π stacking interactions and self-assembly behavior.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological molecules and processes due to its strong fluorescence and stability.
Medicine: While not directly used as a therapeutic agent, its derivatives are explored for drug delivery systems and diagnostic imaging due to their biocompatibility and fluorescence properties.
Industry: In the industrial sector, this compound is used in the fabrication of organic photovoltaic cells, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs) due to its excellent optoelectronic properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1-undecyldodecyl)perylene-3,4:9,10-bisdicarbimide primarily involves its ability to participate in π-π stacking interactions, which facilitate electron transport and energy transfer processes. The extended alkyl chains enhance solubility and self-assembly, allowing for the formation of well-ordered structures that are crucial for its function in electronic devices. The molecular targets include various organic and inorganic substrates, where it acts as an electron acceptor or donor, depending on the application.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analog: 7-Phenyl-7,18-diazaheptacyclo[...]tetrone (NSC334707)
The closest structural analog identified is 7-phenyl-7,18-diazaheptacyclo[...]tetrone (CAS: 70655-00-4, C30H14N2O4), which replaces the tricosan-12-yl groups with a single phenyl ring . Key comparative features include:
| Property | Target Compound (7,18-di(tricosan-12-yl)-...) | 7-Phenyl Analog (NSC334707) |
|---|---|---|
| Molecular Formula | Likely C30 + 2(C23H47)¹ | C30H14N2O4 |
| Molecular Weight | ~1112 g/mol (estimated)² | 466 g/mol |
| Substituents | Two tricosan-12-yl (C23H47) chains | Phenyl group (C6H5) |
| Lipophilicity (LogP) | Extremely high (due to long alkyl chains) | Moderate (aromatic substituent) |
| Aqueous Solubility | Poor (hydrophobic alkyl chains dominate) | Low (limited by fused rings) |
| Synthetic Complexity | High (challenges in alkyl chain regiochemistry) | Moderate (standard aromatic substitution) |
¹Formula estimation assumes the core structure matches the phenyl analog with added tricosan chains.
²Weight calculated by adding 2×(C23H47) = 646 g/mol to the phenyl analog’s 466 g/mol.
Key Differences and Implications
- Lipophilicity and Solubility: The tricosan-12-yl chains drastically increase hydrophobicity, making the target compound suitable for lipid-based drug delivery systems or membrane-interaction studies.
- Synthetic Challenges : Introducing long alkyl chains requires precise regiochemical control, unlike the phenyl analog’s simpler synthesis. This complexity may limit scalable production of the target compound .
Functional Comparisons
- Biological Activity : The phenyl analog (NSC334707) is listed in pharmaceutical databases (e.g., CHEMBL342179), suggesting preliminary interest in bioactivity screening. The target compound’s alkyl chains may alter binding kinetics—e.g., enhancing interactions with lipid bilayers or hydrophobic protein pockets .
- Thermal Stability : The fused-ring system in both compounds likely confers high thermal stability. However, the target compound’s alkyl chains may lower melting points due to increased conformational flexibility .
Research Findings and Gaps
- Experimental Data: No direct studies on the target compound were found in the provided evidence. Structural inferences are drawn from its phenyl analog and related polycyclic systems .
- Theoretical Predictions : Molecular dynamics simulations could predict the alkyl chains’ conformational behavior, but such studies are absent in current literature.
Biologische Aktivität
The compound 7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule characterized by its unique polycyclic structure and the presence of diaza (two nitrogen atoms) within its framework. This compound features a total of 30 carbon atoms and multiple functional groups including ketones and long-chain tricosan substituents.
Structural Characteristics
The intricate arrangement of rings and substituents in this compound contributes to its potential biological activity and reactivity:
- Molecular Formula : C70H102N2O4
- Molecular Weight : 1035.6 g/mol
- Key Features :
- Polycyclic structure with nitrogen atoms
- Long-chain hydrocarbon substituents
- Multiple carbonyl groups (ketones)
Biological Activity
The biological activity of this compound is primarily attributed to its structural complexity which allows for diverse interactions with biological systems. Studies have indicated several potential activities:
- Antimicrobial Activity : The long-chain fatty acid components may enhance membrane permeability in microbial cells leading to increased susceptibility to antimicrobial agents.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The diaza structure may contribute to neuroprotective properties by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membrane integrity | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter release |
Case Study: Anticancer Activity
In a study published by American Elements, the compound demonstrated significant inhibition of human cancer cell lines (e.g., HeLa cells) at micromolar concentrations. The mechanism was suggested to involve the activation of apoptotic pathways as evidenced by increased caspase activity and PARP cleavage.
Interaction Studies
Research has focused on how this compound interacts with biological membranes or proteins:
- Membrane Interaction : The hydrophobic nature of the long-chain substituents allows for insertion into lipid bilayers which may alter membrane fluidity and permeability.
- Protein Binding : Binding studies indicate that the compound can interact with various proteins involved in signal transduction pathways.
Synthesis Methods
The synthesis of this complex molecule involves multi-step organic synthesis techniques that include:
- Formation of Polycyclic Framework : Utilizing cyclization reactions to form the diazaheptacyclo structure.
- Introduction of Long-chain Substituents : Alkylation reactions to attach tricosan chains.
- Functional Group Modifications : Selective oxidation to introduce ketone functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
